molecular formula C8H11NOS B3220278 (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol CAS No. 1194375-25-1

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol

Cat. No. B3220278
CAS RN: 1194375-25-1
M. Wt: 169.25 g/mol
InChI Key: VTKFAMFNFIYCPS-UHFFFAOYSA-N
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Description

“(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol” is a chemical compound with the molecular formula C7H9NS . It is used as an intermediate in the synthesis of the antiplatelet drug clopidogrel . The structure of this compound consists of a piperidine (also called tetrahydropyridine), which is an amine heterocycle consisting of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-), fused to a five-membered heterocyclic ring thiophene (also commonly called thiofuran) .


Molecular Structure Analysis

The molecular structure of “(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol” consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene . The exact spatial arrangement of these atoms (i.e., the 3D structure) can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

“(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol” is a solid at 20°C . It has a molecular weight of 175.67 . It has a melting point range of 226.0 to 230.0 °C . It is soluble in water .

Safety and Hazards

“(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol” may cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,9-10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKFAMFNFIYCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228555
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol

CAS RN

1194375-25-1
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194375-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol
Reactant of Route 6
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol

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